[3-(Aminomethyl)-2-methylphenyl]methanol
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Overview
Description
[3-(Aminomethyl)-2-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-2-methylphenyl]methanol typically involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the aminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)-2-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [3-(Aminomethyl)-2-methylphenyl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its structural similarity to certain biological molecules.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Diagnostics: It can be used in the development of diagnostic agents for various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Agriculture: It may be used in the formulation of agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-2-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, affecting cell signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Benzyl Alcohol: A simple aromatic alcohol with similar structural features but lacking the aminomethyl group.
Phenylethylamine: Contains an aminomethyl group but differs in the position of the methyl group on the benzene ring.
2-Methylbenzylamine: Similar structure but lacks the hydroxyl group.
Uniqueness:
Structural Features: The presence of both the aminomethyl and hydroxyl groups in [3-(Aminomethyl)-2-methylphenyl]methanol makes it unique compared to other similar compounds.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.
Applications: Its diverse applications in chemistry, biology, medicine, and industry set it apart from other similar compounds.
Properties
CAS No. |
775224-50-5 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[3-(aminomethyl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
InChI Key |
ZOZPQMZMSOKZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1CO)CN |
Origin of Product |
United States |
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